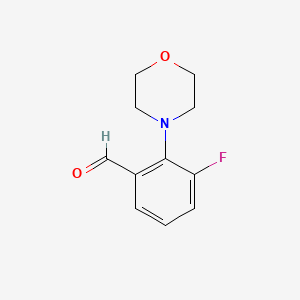

3-Fluoro-2-morpholinobenzaldehyde

Description

Structural Significance within Fluorinated Benzaldehyde (B42025) Architectures

Fluorinated benzaldehydes are a class of compounds that have garnered considerable attention as versatile intermediates in organic synthesis. bldpharm.com The introduction of a fluorine atom onto the benzaldehyde scaffold can profoundly influence the molecule's chemical and physical properties. bldpharm.com

Key attributes that fluorine imparts include:

Modulation of Reactivity: The high electronegativity of the fluorine atom can alter the electron density of the aromatic ring and the reactivity of the aldehyde group.

Metabolic Stability: In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.

Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to biological targets. bldpharm.com

The specific placement of the fluorine atom at the 3-position and the morpholine (B109124) group at the 2-position in 3-Fluoro-2-morpholinobenzaldehyde creates a unique electronic and steric environment that can be exploited in various chemical transformations.

Strategic Importance as a Versatile Synthetic Building Block

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of reactions to form more complex molecules. The presence of the aldehyde in this compound allows for its use in numerous synthetic operations. For instance, a related compound, (3-Fluoro-2-morpholinophenyl)methanamine, is a derivative that highlights the potential for the aldehyde group to be transformed into other functional groups like amines. bldpharm.com

The utility of such building blocks is evident in their commercial availability from various chemical suppliers, indicating their role as starting materials for the synthesis of larger, more complex molecules in research and development laboratories. fluorochem.co.ukbldpharm.com

Interdisciplinary Research Landscape and Emerging Applications of Fluorinated Morpholine-Containing Compounds

The true potential of this compound can be appreciated by examining the broader class of fluorinated morpholine-containing compounds. The morpholine moiety is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer advantageous properties such as improved solubility, metabolic stability, and biological activity.

The combination of a fluorine atom and a morpholine ring within a single molecule is a common strategy in drug discovery. For example, related structures like 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid hydrochloride are explored in pharmaceutical research. lookchem.com These compounds find applications across various therapeutic areas, including the development of antiviral, anticancer, and anti-inflammatory agents. The synthesis of such complex molecules often relies on key intermediates, and building blocks like this compound are designed to facilitate these synthetic routes.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 736991-35-8 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Common Name | This compound |

| Synonyms | 3-Fluoro-2-(N-morpholino)-benzaldehyde, 3-Fluoro-2-(4-morpholinyl)benzaldehyde |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFOFAFGLSWNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649850 | |

| Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-35-8 | |

| Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Morpholinobenzaldehyde

Regioselective Functionalization Approaches for Substituted Benzaldehydes

The synthesis of polysubstituted benzaldehydes like 3-Fluoro-2-morpholinobenzaldehyde requires precise control over the placement of functional groups on the aromatic ring. Regioselectivity is paramount, and several strategies can be considered to achieve the desired 2,3-substitution pattern.

Nucleophilic Aromatic Substitution Strategies for Morpholine (B109124) Moiety Introduction

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective strategy for introducing the morpholine moiety onto a suitably activated aromatic ring. acs.org This reaction class is particularly effective for aryl halides or other substrates bearing strong electron-withdrawing groups positioned ortho or para to a good leaving group.

The most direct SNAr pathway to this compound involves the reaction of morpholine with a key precursor, 2,3-difluorobenzaldehyde (B42452). In this reaction, the aldehyde group (-CHO) at position C1 acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho (C2) and para (C6) positions. Consequently, when 2,3-difluorobenzaldehyde is treated with morpholine, the nucleophile will preferentially attack the C2 position, displacing the fluoride (B91410) atom at that site. The fluorine at C3 remains, yielding the target molecule with high regioselectivity. The reaction proceeds through a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex, which is stabilized by the ortho-aldehyde group.

Direct Fluorination Techniques and Their Selectivity

The direct fluorination of a precursor like 2-morpholinobenzaldehyde (B119794) to introduce a fluorine atom at the C3 position represents a significant synthetic challenge. Direct C-H fluorination of complex aromatic compounds often suffers from a lack of regioselectivity and can lead to a mixture of products or degradation of the starting material due to the high reactivity of modern fluorinating agents. While advances in catalytic C-H functionalization are ongoing, achieving selective fluorination at a specific, non-activated meta-position of a disubstituted benzaldehyde (B42025) is not a commonly reported or straightforward transformation. This route is generally considered less viable compared to building the molecule from already fluorinated precursors.

Ortho-Directed Metallation and Subsequent Electrophilic Quenching (Inferred)

Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgnumberanalytics.com This intermediate can then be trapped with a suitable electrophile.

A hypothetical DoM strategy to construct the 3-fluoro-2-substituted benzaldehyde core could begin with 3-fluoroanisole. The methoxy (B1213986) group is a known DMG. wikipedia.org Treatment with a strong base like n-butyllithium could direct metalation to the C2 position, flanked by the fluoro and methoxy groups. scispace.com Quenching this aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at C2. Subsequent conversion of the methoxy group at C1 into the desired functionality would be required in this inferred pathway. This multi-step approach, while synthetically complex, highlights the utility of DoM in accessing specific substitution patterns that are difficult to obtain by other means. uwindsor.ca

Synthesis of Key Precursors to this compound

The viability of any synthetic route is heavily dependent on the accessibility of its key starting materials. For the synthesis of this compound, the most crucial precursor is 2,3-difluorobenzaldehyde.

One patented method for preparing 2,3-difluorobenzaldehyde involves the direct formylation of 1,2-difluorobenzene (B135520). google.com In this process, 1,2-difluorobenzene is treated with n-butyllithium at low temperatures (e.g., -65 °C) in a solvent like tetrahydrofuran (B95107) (THF). The organolithium reagent deprotonates the aromatic ring, and the resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF) to install the aldehyde group, yielding the final product. google.com This method is noted for its simple process and high purity, making it suitable for industrial production. google.com Other historical routes include multi-step sequences starting from 2,3-dinitrotoluene (B167053) or the fluorination of 2,3-dichlorobenzaldehyde. google.com

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Optimizing the reaction conditions for the nucleophilic aromatic substitution of 2,3-difluorobenzaldehyde with morpholine is critical for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. researchgate.net Microwave-assisted techniques can also be explored to accelerate the reaction. tandfonline.com

A systematic approach to optimization, similar to studies on related SNAr reactions, would involve screening various conditions. researchgate.netresearchgate.net The table below presents a hypothetical optimization study for this specific transformation.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |

| 2 | K₂CO₃ | DMSO | 80 | 12 | 72 |

| 3 | Cs₂CO₃ | DMSO | 80 | 8 | 85 |

| 4 | K₂CO₃ | THF | 65 | 24 | 40 |

| 5 | Et₃N | DMSO | 80 | 24 | 35 |

| 6 | Cs₂CO₃ | DMSO | 100 | 4 | 91 |

| 7 | Cs₂CO₃ | PEG-400 | 100 | 4 | 88 |

This table is a hypothetical representation for illustrative purposes.

The data suggest that a strong inorganic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature provides the highest yield and shortest reaction time. The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) also shows promise, offering high yields. nih.gov

Development of Sustainable and Green Chemistry Routes for Production

Adhering to the principles of green chemistry is increasingly important in chemical manufacturing to minimize environmental impact. researchgate.net The synthesis of this compound can be made more sustainable through several approaches.

One key area is the choice of solvent. Traditional SNAr reactions often use polar aprotic solvents like DMF or DMSO, which have toxicity concerns. acs.org Replacing these with greener alternatives is a primary goal. Recent studies have shown that solvents like polyethylene glycol (PEG) or even water, when used with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), can be highly effective media for SNAr reactions. nih.govrsc.org These solvents are non-toxic, biodegradable, and have a lower environmental footprint. nih.gov

Another principle is waste reduction. acs.org Optimizing reactions to use equimolar amounts of reagents, as facilitated by mild aqueous conditions, prevents waste from excess starting materials. rsc.org Furthermore, employing catalytic methods where possible, and using highly efficient procedures like microwave-assisted synthesis, can reduce energy consumption and reaction times, contributing to a more sustainable process. tandfonline.com

Chemical Reactivity and Transformational Chemistry of 3 Fluoro 2 Morpholinobenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group is the most prominent site for reactions in 3-Fluoro-2-morpholinobenzaldehyde. Its carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, leading to a wide array of chemical transformations.

Condensation Reactions with Activated Methylene (B1212753) Compounds (e.g., Claisen-Schmidt Variations)

The Claisen-Schmidt condensation is a classic carbon-carbon bond-forming reaction between an aldehyde (or ketone) and a carbonyl compound possessing an α-hydrogen, known as an active methylene compound. wikipedia.org This reaction, a type of crossed-aldol condensation, is typically carried out under basic or acidic conditions. wikipedia.orgnih.gov For this compound, this reaction pathway allows for the synthesis of chalcone-like structures and other α,β-unsaturated carbonyl compounds.

In a typical Claisen-Schmidt reaction, a base abstracts a proton from the α-carbon of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to yield the final conjugated system. magritek.com The reaction can be performed with a variety of active methylene compounds.

Table 1: Examples of Claisen-Schmidt Condensation with this compound

| Active Methylene Compound | Product Structure | Product Class |

| Acetone | α,β-Unsaturated Ketone | |

| Acetophenone | Chalcone (B49325) Derivative | |

| Cyclohexanone | α,α'-bis(benzylidene)cycloalkanone nih.gov | |

| Malononitrile | Dicyanoalkene |

The reactivity of this compound in these condensations is influenced by its substituents. The fluorine atom, being electron-withdrawing, can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing the reaction rate. Conversely, the nitrogen atom of the morpholine (B109124) ring can donate electron density to the aromatic ring through resonance, which might slightly reduce the aldehyde's reactivity.

Nucleophilic Additions and Subsequent Transformations

The carbonyl group of this compound readily undergoes nucleophilic addition reactions. youtube.com A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.

Organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols. For example, reaction with methylmagnesium bromide, followed by an aqueous workup, would yield 1-(3-fluoro-2-morpholinophenyl)ethanol.

Reducing agents also react via nucleophilic addition of a hydride ion (H⁻). Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol, (3-fluoro-2-morpholinophenyl)methanol. youtube.com

Formation of Imines, Oximes, Hydrazones, and Related Derivatives

This compound reacts with primary amines and their derivatives to form a class of compounds characterized by a carbon-nitrogen double bond (C=N). nih.gov These condensation reactions are fundamental in synthetic chemistry for creating imines (Schiff bases), oximes, and hydrazones, which can be stable final products or intermediates for further synthesis. nih.govnih.gov

The general mechanism involves the nucleophilic attack of the nitrogen atom of the amine-based reagent on the carbonyl carbon of the aldehyde. This is followed by dehydration, often catalyzed by a small amount of acid, to yield the C=N bond. nih.gov

Imines (Schiff Bases): Formed by the reaction with primary amines (R-NH₂). Fluorinated imines are of interest due to their potential biological activities. nih.gov

Oximes: Result from the reaction with hydroxylamine (B1172632) (NH₂OH). khanacademy.org

Hydrazones: Synthesized by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). khanacademy.org

Table 2: Formation of C=N Derivatives from this compound

| Reagent | Reagent Formula | Product Class |

| Aniline | C₆H₅NH₂ | Imine (Schiff Base) |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine | NH₂NH₂ | Hydrazone |

| 2,4-Dinitrophenylhydrazine (B122626) | C₆H₃(NO₂)₂NHNH₂ | 2,4-Dinitrophenylhydrazone |

These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the original aldehyde.

Reductive Amination Pathways for Complex Amine Synthesis

Reductive amination is a highly effective method for the synthesis of primary, secondary, and tertiary amines. studylib.netorganic-chemistry.org This process involves two main steps: the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction in situ or in a subsequent step. harvard.edu

For this compound, this reaction provides a direct route to a variety of substituted amines. The reaction can be performed as a one-pot synthesis where the aldehyde, amine, and a selective reducing agent are mixed together. organic-chemistry.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu These reagents are particularly useful because they are mild enough not to reduce the starting aldehyde but are effective at reducing the intermediate imine/iminium ion. youtube.comharvard.edu This selectivity prevents the competing reduction of the aldehyde to an alcohol. harvard.edu The use of sodium triacetoxyborohydride is often preferred as it is less toxic than cyanoborohydride reagents. harvard.edupurdue.edu

Table 3: Reductive Amination of this compound

| Amine Reagent | Reducing Agent | Product |

| Ammonia (NH₃) | NaBH(OAc)₃ | (3-Fluoro-2-morpholinophenyl)methanamine |

| Methylamine (CH₃NH₂) | NaBH(OAc)₃ | 1-(3-Fluoro-2-morpholinophenyl)-N-methylmethanamine |

| Dimethylamine ((CH₃)₂NH) | NaBH(OAc)₃ | 1-(3-Fluoro-2-morpholinophenyl)-N,N-dimethylmethanamine |

This pathway is a cornerstone in medicinal chemistry for constructing complex amine-containing molecules. studylib.netnih.gov

Reactivity of the Fluorine Substituent on the Benzaldehyde (B42025) Core

Influence on Aromatic Ring Reactivity (e.g., Electrophilic Substitution)

The substituents on the benzene (B151609) ring of this compound have a profound influence on its reactivity towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The outcome of such reactions is determined by the combined directing and activating/deactivating effects of the fluorine, morpholino, and aldehyde groups.

Fluorine (-F): Fluorine is an ortho-, para-directing but deactivating group. It deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. acgpubs.orgresearchgate.net

Aldehyde (-CHO): The aldehyde group is a meta-directing and a strong deactivating group due to both inductive and resonance electron-withdrawing effects.

Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom of the morpholine ring is directly attached to the benzene ring. It is a strong activating group and is ortho-, para-directing due to the ability of its lone pair to donate electron density into the ring via resonance.

The positions on the aromatic ring are numbered relative to the aldehyde group (C1). The substituents are at C2 (morpholino) and C3 (fluoro). The available positions for electrophilic substitution are C4, C5, and C6.

The powerful activating and ortho-, para-directing effect of the morpholino group at C2 will be the dominant influence. Therefore, electrophiles are most likely to attack the positions ortho and para to the morpholino group. The position para to the morpholine (C5) is also meta to the aldehyde and meta to the fluorine, making it a likely site for substitution. The position ortho to the morpholine at C1 is blocked by the aldehyde. The other ortho position is C3, which is blocked by fluorine. Therefore, substitution is strongly favored at the C5 position. The C4 and C6 positions are less favored due to being ortho to the deactivating aldehyde group.

Potential for Nucleophilic Aromatic Displacement

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction class for aryl halides. In the context of this compound, the potential for displacement of the fluorine atom by a nucleophile would be influenced by the electronic properties of the substituents on the aromatic ring. The aldehyde group (-CHO) is an electron-withdrawing group, which generally activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Conversely, the morpholino group is an amine derivative and acts as an electron-donating group through resonance, which tends to deactivate the ring towards nucleophilic substitution.

In this compound, the fluorine atom is situated meta to the activating aldehyde group and ortho to the deactivating morpholino group. This substitution pattern is not optimal for activating the fluorine atom for displacement. Typically, strong activation requires the leaving group to be positioned ortho or para to a potent electron-withdrawing group. wikipedia.orglibretexts.org

Studies on other fluorinated benzaldehydes have demonstrated that under basic conditions, fluorine can be displaced by nucleophiles like methoxide. For instance, in the synthesis of certain chalcone derivatives, para-fluorine atoms on benzaldehyde rings have been substituted. acgpubs.org However, no specific studies documenting the successful nucleophilic aromatic displacement of the fluorine atom in this compound have been reported in the reviewed literature.

Chemical Modifications of the Morpholine Ring and its Derivatives

The morpholine moiety in this compound possesses a nitrogen atom that can potentially undergo various chemical transformations. Generally, the nitrogen atom of a morpholine ring can participate in reactions such as N-alkylation, N-acylation, and N-arylation (e.g., through Buchwald-Hartwig amination or Ullmann condensation). wikipedia.orgwikipedia.orgnih.gov These modifications are common strategies in medicinal chemistry to alter the physicochemical properties of a molecule. wikipedia.org

However, a detailed search of the chemical literature did not yield any specific examples of chemical modifications of the morpholine ring for this compound itself. Research in this area would be required to establish feasible reaction conditions and to characterize the resulting derivatives.

Multicomponent Reaction Engagements Involving this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. organic-chemistry.org Aldehydes are common components in many well-known MCRs, including the Ugi, Passerini, and Pictet-Spengler reactions. wikipedia.orgwikipedia.orgnih.gov

Theoretically, this compound could serve as the aldehyde component in such reactions. For instance:

In a Passerini reaction , it could react with a carboxylic acid and an isocyanide to form an α-acyloxy amide. wikipedia.org

In an Ugi reaction , it could be combined with an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.org

In a Pictet-Spengler reaction , it could condense with a β-arylethylamine to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.org

Despite the potential for this compound to participate in these and other MCRs, the current body of scientific literature lacks any specific published examples of its use in such transformations.

Stereoselective Transformations and Chiral Auxiliary Applications

The aldehyde functionality of this compound could potentially be a site for stereoselective transformations, such as asymmetric nucleophilic additions to the carbonyl group or asymmetric reductions. Furthermore, if the molecule were rendered chiral, for instance through modification of the morpholine ring with a chiral substituent, it could potentially serve as a chiral auxiliary.

However, there is no evidence in the reviewed literature of this compound being used in stereoselective transformations or as a chiral auxiliary. Research into the asymmetric reactions of this compound would be necessary to explore these possibilities.

Design and Synthesis of Derivatives and Analogues of 3 Fluoro 2 Morpholinobenzaldehyde

Structural Modifications of the Benzaldehyde (B42025) Core

The benzaldehyde core of 3-Fluoro-2-morpholinobenzaldehyde serves as a versatile scaffold for a range of structural modifications. These alterations are primarily aimed at exploring the structure-activity relationships of the resulting derivatives.

Positional Isomers and Their Comparative Synthesis

The synthesis of positional isomers, such as 3-Fluoro-4-morpholinobenzaldehyde and 4-Fluoro-3-morpholinobenzaldehyde, is a key area of investigation. The synthetic route to 3-Fluoro-4-morpholinobenzaldehyde often involves the nucleophilic aromatic substitution (SNAr) reaction between morpholine (B109124) and 3,4-difluorobenzaldehyde. chemicalbook.com This reaction is a common method for introducing a morpholine moiety onto a fluorinated benzene (B151609) ring. Similarly, the synthesis of 3-fluoro-4-morpholinoaniline, a precursor for related compounds, is achieved through the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group. researchgate.net

The synthesis of 4-Fluoro-3-phenoxy-benzaldehyde provides another example of building a substituted benzaldehyde, where the acetal (B89532) of the aldehyde is often used as a protecting group during the synthetic sequence. justia.com The final deprotection is typically carried out under acidic conditions. justia.comprepchem.com The synthesis of 4-Morpholinobenzaldehyde can be achieved by reacting morpholine with 4-iodobenzaldehyde (B108471) in the presence of a suitable catalyst and base. chemicalbook.com

A comparative analysis of the synthesis of these positional isomers reveals that the regioselectivity of the morpholine addition is highly dependent on the electronic nature and the positions of the existing substituents on the benzaldehyde ring. The fluorine atom, being an electron-withdrawing group, activates the para position for nucleophilic attack, making the synthesis of 4-morpholino derivatives often more straightforward.

| Starting Material 1 | Starting Material 2 | Product | Key Reaction Type |

| Morpholine | 3,4-Difluorobenzaldehyde | 3-Fluoro-4-morpholinobenzaldehyde | Nucleophilic Aromatic Substitution |

| Morpholine | 1,2-Difluoro-4-nitrobenzene | 4-(2-Fluoro-4-nitrophenyl)morpholine | Nucleophilic Aromatic Substitution |

| 4-Fluoro-3-phenoxy-benzaldehyde ethyleneacetal | Water, Acid | 4-Fluoro-3-phenoxy-benzaldehyde | Acetal Deprotection |

| Morpholine | 4-Iodobenzaldehyde | 4-Morpholinobenzaldehyde | Catalytic Amination |

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of a wide range of substituents onto the aromatic ring of this compound is crucial for fine-tuning its chemical properties. These substituents can modulate the electronic and steric characteristics of the molecule.

Common strategies for introducing substituents include electrophilic aromatic substitution reactions on the benzaldehyde ring, provided the existing morpholino and fluoro groups direct the incoming electrophile to the desired position. However, the directing effects of these groups can sometimes lead to a mixture of products.

A more controlled approach involves the use of pre-functionalized benzaldehyde precursors. For instance, starting with a benzaldehyde derivative that already contains the desired substituent allows for a more direct and regioselective synthesis. The synthesis of quinoline (B57606) derivatives from 2-azidobenzaldehydes demonstrates the utility of a pre-installed functional group (azide) to direct the subsequent cyclization reactions. mdpi.com

Variations within the Morpholine Moiety and Other Heterocyclic Substituents

A de novo synthesis approach, using multicomponent reactions, allows for the creation of highly substituted morpholines and piperazines that are not easily accessible through traditional building block methods. acs.orgnih.gov This strategy provides a high degree of control over the substitution pattern on the heterocyclic ring. nih.gov

Furthermore, the morpholine moiety can be replaced with other heterocycles like piperazine, thiomorpholine, or even more complex fused systems. acs.orgnih.gov The choice of heterocycle can significantly impact the solubility, metabolic stability, and biological activity of the resulting compounds. nih.gov

Exploration of Fluorine Atom Position and its Impact on Derivative Synthesis and Reactivity

The position of the fluorine atom on the benzaldehyde ring has a profound effect on the reactivity of the molecule and the synthetic strategies for its derivatives. The strong electron-withdrawing nature of fluorine influences the acidity of the aldehydic proton and the susceptibility of the aromatic ring to nucleophilic attack.

For instance, in the synthesis of 4-fluorobenzaldehyde, the fluorine atom is already in place on the starting material, fluorobenzene. google.com The subsequent formylation reaction must then be controlled to achieve the desired regioselectivity. In the case of this compound, the fluorine at the 3-position will influence the acidity of the adjacent C-H bonds and the electronic properties of the aldehyde group.

The presence of fluorine can also impact the reactivity of other functional groups on the ring. For example, it can affect the rate and outcome of nucleophilic aromatic substitution reactions used to introduce the morpholine ring. The synthesis of 3-fluoro-4-morpholinoaniline, an important intermediate, relies on the activation provided by both the fluorine and a nitro group to facilitate the substitution of a second fluorine atom by morpholine. researchgate.net

Synthesis of Fused Heterocyclic and Polycyclic Systems Incorporating Benzaldehyde and Morpholine Scaffolds

The synthesis of fused heterocyclic and polycyclic systems that incorporate both the benzaldehyde and morpholine scaffolds represents a sophisticated approach to creating complex and potentially bioactive molecules. These strategies often involve intramolecular reactions that build new rings onto the existing framework.

One such approach is the use of intramolecular cyclization reactions. For example, a substituent introduced on the benzaldehyde ring or the morpholine moiety can be designed to react with another part of the molecule to form a new ring. The synthesis of quinoline derivatives from 2-azidobenzaldehydes illustrates this principle, where the azide (B81097) group undergoes a series of transformations to ultimately form a new fused pyridine (B92270) ring. mdpi.com

Another strategy involves cycloaddition reactions. For instance, a diene functionality could be incorporated into a derivative of this compound, which could then undergo a Diels-Alder reaction with a suitable dienophile to create a polycyclic system. The synthesis of tetrahydrocyclohepta[b] chemicalbook.comresearchgate.netoxazine derivatives through an [8+3] cycloaddition reaction showcases the power of this approach in building complex fused systems containing a morpholine-like ring. researchgate.net

These advanced synthetic methods allow for the construction of rigid and conformationally constrained molecules, which can be valuable tools in medicinal chemistry and materials science. acs.org

Analytical and Spectroscopic Elucidation of 3 Fluoro 2 Morpholinobenzaldehyde and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.

Advanced ¹H NMR Techniques for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In aromatic compounds like 3-Fluoro-2-morpholinobenzaldehyde, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. For a related compound, 3-fluorobenzaldehyde, the aldehyde proton (CHO) appears as a singlet around 9.996 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns in the range of 7.332 to 7.683 ppm due to spin-spin coupling with each other and with the fluorine atom. chemicalbook.com

In the morpholine (B109124) moiety, the protons on the carbons adjacent to the oxygen atom typically resonate at a different frequency than those adjacent to the nitrogen atom, providing distinct signals for the morpholine ring.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The carbonyl carbon of the aldehyde group in benzaldehyde (B42025) derivatives typically appears significantly downfield. For instance, in 3-fluorobenzaldehyde, the aldehyde carbon resonates around 193.0 ppm. chemicalbook.comrsc.org The carbon atoms in the aromatic ring show distinct signals influenced by the fluorine and morpholino substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a key diagnostic feature.

The carbons of the morpholine ring will also have characteristic chemical shifts, typically in the range of 45-70 ppm.

¹⁹F NMR for Fluorine Atom Chemical Environment and Coupling Interactions

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. huji.ac.il The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. huji.ac.il Furthermore, the coupling of the fluorine atom with adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) offers valuable structural information. rsc.org These coupling constants can help confirm the substitution pattern on the aromatic ring. The large chemical shift range of ¹⁹F NMR is particularly advantageous for resolving complex mixtures of fluorinated compounds. nih.gov

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to identify which aromatic protons are adjacent to each other and to trace the connectivity within the morpholine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is essential for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (ⁿJCH, where n=2 or 3). sdsu.edu This is crucial for establishing the connectivity between the benzaldehyde core and the morpholine substituent, as well as the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, even if they are not directly bonded. princeton.edu It can provide information about the conformation of the molecule, for example, the orientation of the morpholine ring relative to the benzaldehyde plane.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₁₁H₁₂FNO₂), the expected exact mass can be calculated and compared with the experimentally determined value, typically with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. For example, the related compound 3-fluoro-4-morpholin-4-ylbenzaldehyde (B1309810) has a calculated molecular weight of 209.22 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz In the IR spectrum of this compound, key absorption bands would be expected for:

C=O Stretch (Aldehyde) : A strong, sharp absorption band typically appears in the region of 1670-1780 cm⁻¹. openstax.org For benzaldehyde itself, this peak is observed around 1700 cm⁻¹. docbrown.info

C-H Stretch (Aromatic) : These absorptions are typically found in the region of 3000-3100 cm⁻¹. libretexts.org

C-F Stretch : A strong absorption band for the carbon-fluorine bond is expected in the region of 1000-1400 cm⁻¹.

C-N Stretch (Amine) : This absorption typically appears in the 1000-1350 cm⁻¹ region.

C-O-C Stretch (Ether in morpholine) : This will show a characteristic band, usually around 1100 cm⁻¹. libretexts.org

Aromatic C=C Bending : Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring. libretexts.org

The absence or presence of these characteristic bands provides strong evidence for the structure of the molecule. vscht.cz

Data Tables

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Benzaldehydes

| Compound | Aldehyde H | Aromatic H |

| 3-Fluorobenzaldehyde chemicalbook.com | 9.996 | 7.332 - 7.683 |

| 3-Methoxybenzaldehyde rsc.org | 9.98 | 7.25 - 7.51 |

| 2-Methoxybenzaldehyde rsc.org | Not specified | 6.17 - Not specified |

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Benzaldehydes

| Compound | C=O | Aromatic C |

| 3-Fluorobenzaldehyde chemicalbook.comnih.gov | ~193.0 | Not specified |

| 3-Methoxybenzaldehyde rsc.org | 193.0 | 112.9 - 159.8 |

| 2-Methoxybenzaldehyde rsc.org | 189.0 | 112.6 - 161.5 |

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Aldehyde C=O Stretch | 1670 - 1780 | openstax.org |

| Aromatic C-H Stretch | 3000 - 3100 | libretexts.org |

| C-F Stretch | 1000 - 1400 | - |

| Aromatic C=C Bending | 1400 - 1600 | libretexts.org |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

The presence of a fluorine atom can significantly influence the crystal packing through non-covalent interactions such as C-H···F hydrogen bonds. nih.gov Similarly, the morpholine ring can participate in various intermolecular interactions. The study of multi-substituted benzaldehyde derivatives has shown that weak C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking play important roles in their supramolecular assemblies. nih.govrsc.org

In a study of fluorinated (benzo[d]imidazol-2-yl)methanols, X-ray diffraction analysis revealed that the number and position of fluorine atoms have a substantial impact on the formation of intermolecular hydrogen bonds and C–F···π interactions, which in turn affects the crystal packing. mdpi.com For instance, an increase in the number of fluorine atoms was found to correlate with a higher dimensionality of the hydrogen-bonded structure. mdpi.com A similar investigation into fluorinated uridine (B1682114) analogues utilized X-ray crystallography to confirm the stereochemistry of the synthesized compounds. nih.gov

While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, 2-(4-methoxybenzoyl)-6-morpholino-3-amino-4,5,7-trifluorobenzofuran, provides a valuable case study. Its X-ray crystal structure showed the benzoyl substituent to be coplanar with the benzofuran (B130515) ring and revealed a hydrogen bond to the 3-amino group. rsc.org This demonstrates the level of detailed structural information that can be obtained.

Table 1: Representative Crystallographic Data for a Substituted Benzaldehyde Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(3) |

| b (Å) | 12.1234(5) |

| c (Å) | 15.6789(6) |

| α (°) | 90 |

| β (°) | 101.234(2) |

| γ (°) | 90 |

| Volume (ų) | 1594.5(1) |

| Z | 4 |

| R-factor (%) | 4.2 |

| Note: This table presents hypothetical data for illustrative purposes, based on typical values for organic compounds. |

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Identification

Chromatographic techniques are indispensable for the separation, purification, and identification of this compound and its derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and versatile methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many benzaldehyde derivatives. For the analysis of aldehydes and ketones, a common strategy involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by a UV detector. lawdata.com.twepa.gov A variety of HPLC methods have been developed for benzaldehyde and related compounds, often utilizing reversed-phase columns such as C18. nih.govepa.govresearchgate.net

For instance, a highly sensitive HPLC method with fluorescence detection was developed for benzaldehyde after derivatization with N-acetylhydrazine acridone (B373769) (AHAD). nih.govnih.gov This method demonstrated excellent linearity over a wide concentration range. nih.govnih.gov The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, can be optimized to achieve the desired separation. lawdata.com.twepa.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. waters.com This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). A UPLC method for the analysis of aldehydes and ketones as their DNPH derivatives can reduce analysis times by as much as 75% compared to conventional HPLC, significantly increasing laboratory throughput. waters.com The enhanced resolution of UPLC is particularly beneficial for separating complex mixtures of isomers or closely related derivatives. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be particularly useful for the analysis of certain derivatives or for detecting volatile impurities. The morpholine moiety can be targeted for analysis. For example, a reliable method for the determination of morpholine in various samples involves derivatization to form N-nitrosomorpholine, which is then analyzed by GC-MS. nih.govresearchgate.net This approach has been shown to be highly sensitive and selective. nih.govresearchgate.netresearchgate.net

The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, aiding in its definitive identification. The analysis of polycyclic aromatic hydrocarbons (PAHs) in complex matrices using GC-MS/MS demonstrates the high sensitivity and specificity that can be achieved with this technique, particularly when using modes like Multiple Reaction Monitoring (MRM). mdpi.comshimadzu.com

Table 2: Illustrative Chromatographic Conditions for the Analysis of Benzaldehyde Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Isocratic or gradient elution with Acetonitrile/Water | UV (e.g., 254 nm or 360 nm for DNPH derivatives) or Fluorescence |

| UPLC | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Gradient elution with Acetonitrile/Water | UV or Mass Spectrometry |

| GC-MS | Capillary column (e.g., Rtx-35, 30 m x 0.32 mm) | Helium | Mass Spectrometry (Scan or MRM mode) |

| Note: This table provides representative conditions based on published methods for analogous compounds. |

Computational and Theoretical Investigations of 3 Fluoro 2 Morpholinobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

There are currently no published studies that have employed quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure of 3-Fluoro-2-morpholinobenzaldehyde. Consequently, data on parameters like HOMO-LUMO energy gaps, molecular orbital distributions, electrostatic potential surfaces, and atomic charges, which are crucial for predicting the molecule's reactivity and stability, are not available.

Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis of this compound, which would identify the most stable conformers and the energy barriers between them, has not been reported. Similarly, molecular dynamics (MD) simulations, which would provide insights into the dynamic behavior of the molecule in different environments, have not been performed or published. Such studies would be essential to understand the flexibility of the morpholine (B109124) ring and its orientation relative to the substituted benzaldehyde (B42025) core.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

The elucidation of reaction mechanisms involving this compound through computational methods is another area that remains unexplored. There are no available studies that have calculated the transition state structures and activation energies for reactions in which this molecule might participate, either as a reactant or a product.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No Quantitative Structure-Reactivity Relationship (QSRR) models that include this compound have been developed. Such models are valuable for predicting the reactivity of a series of related compounds based on their structural features, but require a dataset of experimentally or computationally determined reactivities, which is not available for this compound.

In Silico Prediction and Validation of Spectroscopic Parameters

While computational methods are frequently used to predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, no such in silico predictions for this compound have been published. Therefore, a comparison between theoretical and experimental spectroscopic data cannot be made at this time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-morpholinobenzaldehyde, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves introducing the morpholine ring via nucleophilic substitution or coupling reactions. For example, intermediates like fluorinated benzaldehyde precursors (e.g., 3-fluoro-2-nitrobenzaldehyde) can undergo reduction and subsequent coupling with morpholine derivatives. Key reagents include sodium acetate and NaBH3CN for reductive amination, as demonstrated in morpholin-2-one core syntheses . Additionally, substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) listed in reagent catalogs provide insights into optimizing halogenated aldehyde reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substituent positions and fluorine integration. For example, NMR can distinguish between ortho/para fluorine environments in fluorinated benzaldehydes .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO for this compound) and fragmentation patterns.

- HPLC/GC : Purity analysis via reverse-phase HPLC with UV detection ensures minimal side-product contamination, as seen in fluorinated nitrile derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : The fluorine atom at the 3-position increases electrophilicity at the aldehyde group, enhancing its participation in nucleophilic additions or Suzuki-Miyaura couplings. Comparative studies of 2-fluoro vs. 3-fluorobenzaldehyde derivatives show altered reaction kinetics due to steric and electronic effects . For instance, this compound may exhibit slower imine formation rates compared to non-fluorinated analogs, requiring optimized catalysts (e.g., HATU/DIPEA) for efficient amidation .

Q. What strategies can resolve contradictions in reported yields when introducing morpholine rings under different catalytic conditions?

- Methodological Answer :

- Controlled Reaction Screening : Use design-of-experiments (DoE) to test variables like solvent polarity (dioxane vs. DMF) and base strength (LiOH vs. NaCO), as seen in morpholinone derivatization .

- Mechanistic Probes : Isotopic labeling (e.g., -morpholine) can track ring-opening/closure pathways. Evidence from trifluoromethylphenylboronic acid coupling reactions highlights the role of boronate intermediates in stabilizing transition states .

- Data Reconciliation : Apply qualitative contradiction frameworks (e.g., identifying confounding variables like trace moisture) to align divergent yield reports .

Q. How can computational methods predict regioselectivity in the functionalization of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity is amplified by fluorine, while the morpholine nitrogen may act as a weak nucleophile.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Studies on substituted N-benzylideneanilines demonstrate how solvent polarity influences conformational stability .

- Machine Learning (ML) : Train models on fluorinated benzaldehyde datasets (e.g., melting points, reaction yields) to predict optimal conditions for regioselective substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.